Oxamniquine

Catalog No.
S538350
CAS No.
21738-42-1
M.F
C14H21N3O3
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxamniquine

CAS Number

21738-42-1

Product Name

Oxamniquine

IUPAC Name

[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3

InChI Key

XCGYUJZMCCFSRP-UHFFFAOYSA-N

SMILES

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

Solubility

1 part in about 3300 parts of water at 27 °C
1.24e-01 g/L

Synonyms

Oxaminiquine, Oxamniquine, UK 4271, UK-4271, UK4271

Canonical SMILES

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

Description

The exact mass of the compound Oxamniquine is 279.1583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 820 mg/l1 part in about 3300 parts of water at 27 °c1.24e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 352888. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroquinolines. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Oxamniquine is a semisynthetic compound classified as an anthelmintic, specifically effective against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. Its chemical formula is C14H21N3O3C_{14}H_{21}N_{3}O_{3} and it has a molecular weight of approximately 279.33 g/mol. The compound is characterized by its tetrahydroquinoline structure, which plays a crucial role in its biological activity . Oxamniquine is administered orally and is well absorbed in the gastrointestinal tract, achieving peak plasma concentrations within one to three hours after dosing .

The activation of oxamniquine involves a key biochemical reaction mediated by a sulfotransferase enzyme found in Schistosoma mansoni. This enzyme converts oxamniquine into a reactive ester, likely an acetate, phosphate, or sulfate, which then alkylates the DNA of the parasite . This alkylation disrupts nucleic acid metabolism and interferes with the cell cycle of the parasite, leading to its eventual death . The reaction requires ATP and magnesium ions, with evidence suggesting that sulfation is integral to the drug's activation .

Oxamniquine exhibits potent schistosomicidal activity primarily against male Schistosoma mansoni worms. Its mechanism of action is believed to involve binding to the DNA of the parasites, resulting in their contraction and paralysis. This leads to detachment from the mesenteric veins and ultimately death . The drug also promotes significant damage to the dorsal tegument of the worms, which is more pronounced than that on the ventral surface . Although it mainly affects male worms, it induces minor changes in females due to reduced stimulation from males.

The synthesis of oxamniquine typically involves several steps starting from simpler organic compounds. While specific proprietary methods may vary, general approaches include:

  • Formation of Tetrahydroquinoline: The initial step often involves the cyclization of appropriate precursors to form the tetrahydroquinoline backbone.
  • Functionalization: Subsequent reactions introduce functional groups necessary for biological activity, including amine and carbonyl groups.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for therapeutic use.

Specific synthetic routes can be found in detailed organic chemistry literature but are often proprietary to pharmaceutical companies .

Oxamniquine is primarily used as a treatment for schistosomiasis caused by Schistosoma mansoni. It is particularly beneficial in cases where other treatments may not be effective or suitable. While praziquantel remains the first-line treatment for schistosomiasis, oxamniquine serves as a second-line option . Its unique mechanism of action makes it valuable in treating resistant strains of parasites.

Studies have shown that oxamniquine interacts with various biological macromolecules, particularly DNA. The sulfotransferase enzyme responsible for its activation has been identified as a potential target for drug resistance studies. Additionally, interactions with other drugs metabolized by cytochrome P450 enzymes may influence its efficacy and safety profile . Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

Several compounds share structural or functional similarities with oxamniquine. These include:

Compound NameMechanism of ActionTarget ParasiteUnique Features
PraziquantelIncreases permeability of worm membranesMultiple Schistosoma spp.Broad-spectrum activity against various trematodes
MebendazoleInhibits microtubule formationNematodesPrimarily effective against intestinal worms
AlbendazoleInhibits polymerization of tubulinNematodesBroad-spectrum activity; effective against various helminths
NitazoxanideDisrupts energy metabolismProtozoa and helminthsBroad-spectrum; also effective against viruses

Oxamniquine's uniqueness lies in its specific action against Schistosoma mansoni, facilitated by its selective activation through schistosome enzymes, which distinguishes it from other anthelmintics that may act on broader classes of parasites .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Pale yellow crystals from isopropanol
Yellow-orange, crystalline solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

279.15829154 g/mol

Monoisotopic Mass

279.15829154 g/mol

Heavy Atom Count

20

LogP

2.24
2.24 (LogP)
1.5

Appearance

Solid powder

Melting Point

147-149 °C
147 - 149 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0O977R722D
00BCY677OT
7GIJ138H3K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of Schistosomiasis caused by Schistosoma mansoni

Therapeutic Uses

Schistosomicides
Anthemintic (Schistosomiasis)
Oxamniquine is used for the treatment of schistosomiasis (bilharziasis) caused by Schistosoma mansoni /in/ individual patients and in mass treatment and control programs. Oxamniquine is effective against all stages of Schistosoma mansoni infection including the acute phase and the chronic phase which may be associated with hepatosplenic involvement.
Oxamniquine has been used for suppressive prophylaxis of Schistosoma mansoni infections in animals.
For more Therapeutic Uses (Complete) data for OXAMNIQUINE (7 total), please visit the HSDB record page.

Pharmacology

Oxamniquine is an anthelmintic with schistosomicidal activity against Schistosoma mansoni, but not against other Schistosoma spp. Oxamniquine causes worms to shift from the mesenteric veins to the liver where the male worms are retained; the female worms return to the mesentery, but can no longer release egg.

MeSH Pharmacological Classification

Schistosomicides

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02B - Antitrematodals
P02BA - Quinoline derivatives and related substances
P02BA02 - Oxamniquine

Mechanism of Action

Oxamniquine may associate with an irreversible inhibition of the nucleic acid metabolism of the parasites. A hypothesis has been put forth that the drug is activated by a single step, in which a schistosome sulfotransferase enzyme converts oxamniquine into an ester (probably acetate, phosphate, or sulfate). Subsequently, the ester spontaneously dissociates, the resulting electrophilic reactant is capable of alkylation of schistosome DNA.
Causes the worms to be dislodged from their usual site of residence in the mesenteric veins to the liver where they are retained and subsequently killed by host tissue reactions (eg, phagocytosis). The dislodgment of worms appears to result principally from contraction and paralysis of their musculature and subsequent immobilization of their suckers, which causes the worms to detach from the blood vessel wall, thereby allowing passive dislodgement by normal blood flow.
Hycanthone-sensitive and hycanthone-resistant schistosomes (which are also sensitive and resistant to oxamniquine) were exposed in vitro to tritium-labelled oxamniquine. The initial uptake of the drug into the schistosomes was essentially the same for the 2 strains. The homogenate of worms incubated with tritiated oxamniquine was fractionated and a purified DNA fraction was obtained by ethanol precipitation, RNAase and protease digestion, repeated phenolchloroform extractions, cesium chloride gradient centrifugation and extensive dialysis. The DNA fraction from sensitive worms contained radioactive oxamniquine at a level corresponding to about 1 drug molecule per 50,000 base pairs, while the DNA from resistant worms contained essentially no drug. The results support the hypothesis that oxamniquine, like hycanthone, exerts its activity by alkylating macromolecules of sensitive schistosomes.

Pictograms

Irritant

Irritant

Other CAS

40247-39-0
119678-90-9
21738-42-1

Absorption Distribution and Excretion

Well absorbed orally
Oxamniquine and its metabolites are excreted mainly in urine. Approximately 40-75% of an oral dose of the drug is excreted in urine within 24 hours of administration, principally as the 6-carboxylic acid metabolite. About 0.5-2% of an oral dose is excreted in urine unchanged; less than 1% of a dose is excreted in urine as the 2-carboxylic acid metabolite.
Oxamniquine is well absorbed following oral administration. The rate and extent of GI absorption of the drug are decreased by the presence of food. Peak plasma concentrations of oxamniquine occur approximately 1-3 hours after oral administration of usual doses of the drug. ... Interpatient variation in plasma oxamniquine concentrations may result from biodegradation of the drug in the GI mucosa during absorption. ... Oxamniquine undergoes extensive first pass metabolism in the GI lumen before absorption and/or in the GI mucosa during absorption in animals.
Following oral administration of a single 15 mg/kg dose of oxamniquine in adults and children with Schistosoma mansoni infection in one study, peak serum drug concentrations of 70-2595 and 89-1500 ng/ml, respectively, occurred at 1.5-3 hours. In another study, following oral administration of a single 1 g dose of oxamniquine in patients with advaced hepatosplenic schistosomiasis and in healthy adults, mean peak plasma drug concentrations of 1267 ng/ml at about 1.7 hours and 1983 ng/ml at about 1.4 hours occurred, respectively.

Metabolism Metabolites

Probably hepatic
The drug is extensively metabolized, principally in the GI mucosa and/or lumen via enzymatic oxidation of the 6-hydroxymethyl group to the 6-carboxylic acid metabolite. Trace amounts of the 2-carboxylic acid metabolite have also been observed in urine, which reflects oxidation of the side chain. These metabolites do not possess antichistosomal activity.

Wikipedia

Oxamniquine
Sulfur_trioxide_pyridine_complex

Drug Warnings

The drug should be used with caution in /patients with a history of seizure disorders/ and they should remain under medical supervision with adequate facilities readily available for the management of seizures should they occur during oxamniquine therapy.
Patients ... should be warned that /oxamniquine/ may produce an orange to red color in their urine.
Since the incidence of some adverse effects (eg, dizziness, drowsiness, nausea) may be increased during fasting conditions, patients should be advised to take oxamniquine with food.
Oxamniquine should be used during pregnancy only when the potential benefits justify the possible risks to the fetus. ... Since it is not known whether oxamniquine is distributed into milk, the drug should be used with caution in nursing women.

Biological Half Life

1-2.5 hours
Oxamniquine has a plasma half-life of about 1-2.5 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Commercially available oxamniquine is prepared in the presence of Aspergillus sclerotiorum via microbial hydroxylation of the 6-methyl group of the drugs synthetic precursor 2-aminomethyltetrahydroquinoline.

Analytic Laboratory Methods

Oxamniquine is determined by gas chromatography equipped with a flame ionization detection.
A spectrophotometric method for the determination of some pharmaceutically important nitro compounds in their dosage forms.

Clinical Laboratory Methods

High-performance liquid chromatographic resolution of oxamniquine enantiomers: application to in vitro metabolism studies. The limit of detection of the method is 0.3 ng on-column for the levorotatory enantiomer and 2.3 ng for the dextrorotatory isomer.

Storage Conditions

Oxamniquine should be stored in well closed containers. Commercially available oxamniquine capsules should be stored in tight containers at a temperature less than 30 °C.

Interactions

Limited evidence from one study in mice indicates that the antischistosomal activity of oxamniquine and praziquantel may be synergistic against Schistosoma mansoni when the two drugs are administered concomitantly.
The rate and extent of GI absorption of the drug are decreased by the presence of food.

Dates

Modify: 2023-07-15

Multidisciplinary Preclinical Investigations on Three Oxamniquine Analogues as New Drug Candidates for Schistosomiasis*

Valentin Buchter, Yih Ching Ong, François Mouvet, Abdallah Ladaycia, Elise Lepeltier, Ursula Rothlisberger, Jennifer Keiser, Gilles Gasser
PMID: 32852116   DOI: 10.1002/chem.202002856

Abstract

Schistosomiasis is a disease of poverty affecting millions of people. Praziquantel (PZQ), with its strengths and weaknesses, is the only treatment available. We previously reported findings on three lead compounds derived from oxamniquine (OXA), an old antischistosomal drug: ferrocene-containing (Fc-CH
-OXA), ruthenocene-containing (Rc-CH
-OXA) and benzene-containing (Ph-CH
-OXA) OXA derivatives. These derivatives showed excellent in vitro activity against both Schistosoma mansoni larvae and adult worms and S. haematobium adult worms, and were also active in vivo against adult S. mansoni. Encouraged by these promising results, we conducted additional in-depth preclinical studies and report in this investigation on metabolic stability studies, in vivo studies on S. haematobium and juvenile S. mansoni, computational simulations, and formulation development. Molecular dynamics simulations supported the in vitro results on the target protein. Though all three compounds were poorly stable within an acidic environment, they were only slightly cleared in the in vitro liver model. This is likely the reason why the promising in vitro activity did not translate into in vivo activity on S. haematobium. This limitation could not be overcome by the formulation of lipid nanocapsules as a way to improve the in vivo activity. Further studies should focus on increasing the compound's bioavailability, to reach an active concentration in the microenvironment of the parasite.


Molecular basis for hycanthone drug action in schistosome parasites

Meghan Guzman, Anastasia Rugel, Reid S Tarpley, Xiaohang Cao, Stanton F McHardy, Philip T LoVerde, Alexander B Taylor
PMID: 32027942   DOI: 10.1016/j.molbiopara.2020.111257

Abstract

Hycanthone (HYC) is a retired drug formerly used to treat schistosomiasis caused by infection from Schistosoma mansoni and S. haematobium. Resistance to HYC was first observed in S. mansoni laboratory strains and in patients in the 1970s and the use of this drug was subsequently discontinued with the substitution of praziquantel (PZQ) as the single antischistosomal drug in the worldwide formulary. In endemic regions, multiple organizations have partnered with the World Health Organization to deliver PZQ for morbidity control and prevention. While the monotherapy reduces the disease burden, additional drugs are needed to use in combination with PZQ to stay ahead of potential drug resistance. HYC will not be reintroduced into the schistosomiasis drug formulary as a combination drug because it was shown to have adverse properties including mutagenic, teratogenic and carcinogenic activities. Oxamniquine (OXA) was used to treat S. mansoni infection in Brazil during the brief period of HYC use, until the 1990s. Its antischistosomal efficacy has been shown to work through the same mechanism as HYC and it does not possess the undesirable properties linked to HYC. OXA demonstrates cross-resistance in Schistosoma strains with HYC resistance and both are prodrugs requiring metabolic activation in the worm to toxic sulfated forms. The target activating enzyme has been identified as a sulfotransferase enzyme and is currently used as the basis for a structure-guided drug design program. Here, we characterize the sulfotransferases from S. mansoni and S. haematobium in complexes with HYC to compare and contrast with OXA-bound sulfotransferase crystal structures. Although HYC is discontinued for antischistosomal treatment, it can serve as a resource for design of derivative compounds without contraindication.


An iterative process produces oxamniquine derivatives that kill the major species of schistosomes infecting humans

Meghan A Guzman, Anastasia R Rugel, Reid S Tarpley, Sevan N Alwan, Frédéric D Chevalier, Dmytro P Kovalskyy, Xiaohang Cao, Stephen P Holloway, Timothy J C Anderson, Alexander B Taylor, Stanton F McHardy, Philip T LoVerde
PMID: 32810153   DOI: 10.1371/journal.pntd.0008517

Abstract

Currently there is only one method of treatment for human schistosomiasis, the drug praziquantel. Strong selective pressure has caused a serious concern for a rise in resistance to praziquantel leading to the necessity for additional pharmaceuticals, with a distinctly different mechanism of action, to be used in combination therapy with praziquantel. Previous treatment of Schistosoma mansoni included the use of oxamniquine (OXA), a prodrug that is enzymatically activated in S. mansoni but is ineffective against S. haematobium and S. japonicum. The oxamniquine activating enzyme was identified as a S. mansoni sulfotransferase (SmSULT-OR). Structural data have allowed for directed drug development in reengineering oxamniquine to be effective against S. haematobium and S. japonicum. Guided by data from X-ray crystallographic studies and Schistosoma worm killing assays on oxamniquine, our structure-based drug design approach produced a robust SAR program that tested over 300 derivatives and identified several new lead compounds with effective worm killing in vitro. Previous studies resulted in the discovery of compound CIDD-0066790, which demonstrated broad-species activity in killing of schistosome species. As these compounds are racemic mixtures, we tested and demonstrate that the R enantiomer CIDD-007229 kills S. mansoni, S. haematobium and S. japonicum better than the parent drug (CIDD-0066790). The search for derivatives that kill better than CIDD-0066790 has resulted in a derivative (CIDD- 149830) that kills 100% of S. mansoni, S. haematobium and S. japonicum adult worms within 7 days. We hypothesize that the difference in activation and thus killing by the derivatives is due to the ability of the derivative to fit in the binding pocket of each sulfotransferase (SmSULT-OR, ShSULT-OR, SjSULT-OR) and to be efficiently sulfated. The purpose of this research is to develop a second drug to be used in conjunction with praziquantel to treat the major human species of Schistosoma. Collectively, our findings show that CIDD-00149830 and CIDD-0072229 are promising novel drugs for the treatment of human schistosomiasis and strongly support further development and in vivo testing.


Schistosomal Sulfotransferase Interaction with Oxamniquine Involves Hybrid Mechanism of Induced-fit and Conformational Selection

Fortunatus C Ezebuo, Ikemefuna C Uzochukwu
PMID: 31284869   DOI: 10.2174/1573409915666190708103132

Abstract

Sulfotransferase family comprises key enzymes involved in drug metabolism. Oxamniquine is a pro-drug converted into its active form by schistosomal sulfotransferase. The conformational dynamics of side-chain amino acid residues at the binding site of schistosomal sulfotransferase towards activation of oxamniquine has not received attention.
The study investigated the conformational dynamics of binding site residues in free and oxamniquine bound schistosomal sulfotransferase systems and their contribution to the mechanism of oxamniquine activation by schistosomal sulfotransferase using molecular dynamics simulations and binding energy calculations.
Schistosomal sulfotransferase was obtained from Protein Data Bank and both the free and oxamniquine bound forms were subjected to molecular dynamics simulations using GROMACS-4.5.5 after modeling it's missing amino acid residues with SWISS-MODEL. Amino acid residues at its binding site for oxamniquine was determined and used for Principal Component Analysis and calculations of side-chain dihedrals. In addition, binding energy of the oxamniquine bound system was calculated using g_MMPBSA.
The results showed that binding site amino acid residues in free and oxamniquine bound sulfotransferase sampled different conformational space involving several rotameric states. Importantly, Phe45, Ile145 and Leu241 generated newly induced conformations, whereas Phe41 exhibited shift in equilibrium of its conformational distribution. In addition, the result showed binding energy of -130.091 ± 8.800 KJ/mol and Phe45 contributed -9.8576 KJ/mol.
The results showed that schistosomal sulfotransferase binds oxamniquine by relying on hybrid mechanism of induced fit and conformational selection models. The findings offer new insight into sulfotransferase engineering and design of new drugs that target sulfotransferase.


Why does oxamniquine kill Schistosoma mansoni and not S. haematobium and S. japonicum?

Anastasia R Rugel, Meghan A Guzman, Alexander B Taylor, Frédéric D Chevalier, Reid S Tarpley, Stanton F McHardy, Xiaohang Cao, Stephen P Holloway, Timothy J C Anderson, P John Hart, Philip T LoVerde
PMID: 32315953   DOI: 10.1016/j.ijpddr.2020.04.001

Abstract

Human schistosomiasis is a disease which globally affects over 229 million people. Three major species affecting humans are Schistosoma mansoni, S. haematobium and S. japonicum. Previous treatment of S. mansoni includes the use of oxamniquine (OXA), a prodrug that is enzymatically activated in S. mansoni but is ineffective against S. haematobium and S. japonicum. The OXA activating enzyme was identified and crystallized, as being a S. mansoni sulfotransferase (SmSULT). S. haematobium and S. japonicum possess homologs of SmSULT (ShSULT and SjSULT) begging the question; why does oxamniquine fail to kill S. haematobium and S. japonicum adult worms? Investigation of the molecular structures of the sulfotransferases indicates that structural differences, specifically in OXA contact residues, do not abrogate OXA binding in the active sites as previously hypothesized. Data presented argue that the ability of SULTs to sulfate and thus activate OXA and its derivatives is linked to the ability of OXA to fit in the binding pocket to allow the transfer of a sulfur group.


Combined treatment of Biomphalaria glabrata infected by Schistosoma mansoni with oxamniquine and praziquantel: Reproductive histological and metabolic aspects

Rebecca Nespoli Lima, Paulo Marcos Zech Coelho, Ana Carolina A Mattos, Clélia Christina Mello Silva, Ronaldo de Carvalho Augusto, Ester Maria Mota, Samaly de Souza, Georgia Correa Atella, Suellen Silva Cabral, George Eduardo Gabriel Kluck, Marta Julia Faro
PMID: 29017937   DOI: 10.1016/j.exppara.2017.10.001

Abstract




[Schistosomiasis]

Peter Stingl, Thomas Stingl
PMID: 29468512   DOI: 10.1007/s15006-017-0067-7

Abstract




A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing

Sören Frahm, Anisuzzaman Anisuzzaman, Ulrich Fabien Prodjinotho, Nermina Vejzagić, Admar Verschoor, Clarissa Prazeres da Costa
PMID: 30689639   DOI: 10.1371/journal.pntd.0006590

Abstract

The arsenal in anthelminthic treatment against schistosomiasis is limited and relies almost exclusively on a single drug, praziquantel (PZQ). Thus, resistance to PZQ could constitute a major threat. Even though PZQ is potent in killing adult worms, its activity against earlier stages is limited. Current in vitro drug screening strategies depend on newly transformed schistosomula (NTS) for initial hit identification, thereby limiting sensitivity to new compounds predominantly active in later developmental stages. Therefore, the aim of this study was to establish a highly standardized, straightforward and reliable culture method to generate and maintain advanced larval stages in vitro. We present here how this method can be a valuable tool to test drug efficacy at each intermediate larval stage, reducing the reliance on animal use (3Rs).
Cercariae were mechanically transformed into skin-stage (SkS) schistosomula and successfully cultured for up to four weeks with no loss in viability in a commercially available medium. Under these serum- and cell-free conditions, development halted at the lung-stage (LuS). However, the addition of human serum (HSe) propelled further development into liver stage (LiS) worms within eight weeks. Skin and lung stages, as well as LiS, were submitted to 96-well drug screening assays using known anti-schistosomal compounds such as PZQ, oxamniquine (OXM), mefloquine (MFQ) and artemether (ART). Our findings showed stage-dependent differences in larval susceptibility to these compounds.
With this robust and highly standardized in vitro assay, important developmental stages of S. mansoni up to LiS worms can be generated and maintained over prolonged periods of time. The phenotype of LiS worms, when exposed to reference drugs, was comparable to most previously published works for ex vivo harvested adult worms. Therefore, this in vitro assay can help reduce reliance on animal experiments in search for new anti-schistosomal drugs.


Assessment of tegumental damage to Schistosoma mansoni and S. haematobium after in vitro exposure to ferrocenyl, ruthenocenyl and benzyl derivatives of oxamniquine using scanning electron microscopy

Valentin Buchter, Jeannine Hess, Gilles Gasser, Jennifer Keiser
PMID: 30400935   DOI: 10.1186/s13071-018-3132-x

Abstract

Schistosomiasis is one of the most harmful parasitic diseases worldwide, praziquantel being the only drug in widespread use to treat it. We recently demonstrated that ferrocenyl, ruthenocenyl and benzyl derivatives of oxamniquine (Fc-OXA, Rc-OXA and Bn-OXA) are promising antischistosomal drug candidates.
In this study we assessed the tegumental damage of these three derivatives of oxamniquine using scanning electron microscopy. Adult Schistosoma mansoni and S. haematobium were exposed to a concentration of 100 μM of each drug and incubated for 4-120 h, according to their onset of action and activity.
While on S. mansoni the fastest acting compound was Fc-OXA, which revealed high activity after 4 h of incubation, on S. haematobium, Rc-OXA revealed the quickest onset, being lethal on all males within 24 h. In both species studied, the three derivatives showed the same patterns of tegumental damage consisting of blebs, sloughing and tegument rupturing all over the body. Additionally, on S. mansoni distinct patterns of tegumental damage were observed for each of the compounds: tissue ruptures in the gynaecophoric canal for Fc-OXA, loss of spines for Rc-OXA and oral sucker rupture for Bn-OXA.
Our study confirmed that Fc-OXA, Rc-OXA and Bn-OXA are promising broad spectrum antischistosomal drug candidates. All derivatives show fast in vitro activity against S. mansoni and S. haematobium while validating the previous finding that the parent drug oxamniquine is less active in vitro under the conditions described. This work sets the base for further studies on the identification of a lead oxamniquine derivative, with the aim of identifying a molecule with the potential to become a new drug for human use.


Oxamniquine resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment

Frédéric D Chevalier, Winka Le Clec'h, Marina McDew-White, Vinay Menon, Meghan A Guzman, Stephen P Holloway, Xiaohang Cao, Alexander B Taylor, Safari Kinung'hi, Anouk N Gouvras, Bonnie L Webster, Joanne P Webster, Aidan M Emery, David Rollinson, Amadou Garba Djirmay, Khalid M Al Mashikhi, Salem Al Yafae, Mohamed A Idris, Hélène Moné, Gabriel Mouahid, P John Hart, Philip T LoVerde, Timothy J C Anderson
PMID: 31652296   DOI: 10.1371/journal.ppat.1007881

Abstract

Do mutations required for adaptation occur de novo, or are they segregating within populations as standing genetic variation? This question is key to understanding adaptive change in nature, and has important practical consequences for the evolution of drug resistance. We provide evidence that alleles conferring resistance to oxamniquine (OXA), an antischistosomal drug, are widespread in natural parasite populations under minimal drug pressure and predate OXA deployment. OXA has been used since the 1970s to treat Schistosoma mansoni infections in the New World where S. mansoni established during the slave trade. Recessive loss-of-function mutations within a parasite sulfotransferase (SmSULT-OR) underlie resistance, and several verified resistance mutations, including a deletion (p.E142del), have been identified in the New World. Here we investigate sequence variation in SmSULT-OR in S. mansoni from the Old World, where OXA has seen minimal usage. We sequenced exomes of 204 S. mansoni parasites from West Africa, East Africa and the Middle East, and scored variants in SmSULT-OR and flanking regions. We identified 39 non-synonymous SNPs, 4 deletions, 1 duplication and 1 premature stop codon in the SmSULT-OR coding sequence, including one confirmed resistance deletion (p.E142del). We expressed recombinant proteins and used an in vitro OXA activation assay to functionally validate the OXA-resistance phenotype for four predicted OXA-resistance mutations. Three aspects of the data are of particular interest: (i) segregating OXA-resistance alleles are widespread in Old World populations (4.29-14.91% frequency), despite minimal OXA usage, (ii) two OXA-resistance mutations (p.W120R, p.N171IfsX28) are particularly common (>5%) in East African and Middle-Eastern populations, (iii) the p.E142del allele has identical flanking SNPs in both West Africa and Puerto Rico, suggesting that parasites bearing this allele colonized the New World during the slave trade and therefore predate OXA deployment. We conclude that standing variation for OXA resistance is widespread in S. mansoni.


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